4-n-Butyl-2'-chlorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNAVSVKINOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612484 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-55-7 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 4 N Butyl 2 Chlorobenzophenone
Traditional Acylation Approaches
The most classic and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation, a cornerstone of C-C bond formation to an aromatic ring.
Friedel-Crafts Acylation Mechanisms
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. The synthesis of 4-n-Butyl-2'-chlorobenzophenone via this method would typically involve the reaction of n-butylbenzene with 2-chlorobenzoyl chloride. The reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent.
The mechanism commences with the reaction between the 2-chlorobenzoyl chloride and the Lewis acid catalyst. The aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, but more significantly, it abstracts the chloride, forming a highly electrophilic acylium ion. This acylium ion, which is stabilized by resonance, is the key electrophile in the reaction.
Subsequently, the electron-rich aromatic ring of n-butylbenzene attacks the acylium ion. The n-butyl group is an ortho-, para-directing activator, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs the incoming electrophile to the positions ortho and para to it. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product. The catalyst is then liberated upon aqueous workup. libretexts.org
Regioselectivity and Yield Optimization in Friedel-Crafts Reactions
A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the regioselectivity. The n-butyl group on n-butylbenzene is an activating, ortho-, para-directing group. Therefore, the acylation with 2-chlorobenzoyl chloride can lead to a mixture of two main isomeric products: the desired this compound (para-acylation) and the undesired 2-n-Butyl-2'-chlorobenzophenone (ortho-acylation).
The ratio of these isomers is influenced by several factors. Steric hindrance often plays a crucial role; the bulky acylium ion will preferentially attack the less sterically hindered para-position over the more crowded ortho-position. Reaction temperature and the choice of solvent can also affect the product distribution. scribd.com For instance, conducting the reaction at lower temperatures generally favors the para-isomer due to higher selectivity. The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. scribd.com
Studies on the related benzoylation of chlorobenzene (B131634) have shown that product distribution is sensitive to reaction conditions. While the chloro group is deactivating, it is also ortho-, para-directing. The benzoylation of chlorobenzene typically yields a mixture of ortho- and para-chlorobenzophenones, with the para-isomer being predominant (84-97%). scribd.com This principle applies to the acylation of n-butylbenzene, where the para-product is expected to be the major isomer due to the directing effect of the n-butyl group and steric considerations.
To optimize the yield of the desired 4-n-butyl isomer, reaction conditions must be carefully controlled. This includes the slow addition of the acylating agent, maintaining a low reaction temperature, and selecting an appropriate solvent system.
Table 1: Illustrative Regioselectivity in Friedel-Crafts Benzoylation of Substituted Benzenes
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | p-Chlorobenzophenone (84-97%), o-Chlorobenzophenone (3-12%) | scribd.com |
| Toluene | Benzoyl Chloride | CF₃SO₃H | - | 4-Methylbenzophenone (B132839) (para) and 2-Methylbenzophenone (ortho) in a 2:1 ratio | uni-stuttgart.de |
| n-Butylbenzene | 2-Chlorobenzoyl Chloride | AlCl₃ | Dichloromethane | This compound (para, expected major), 2-n-Butyl-2'-chlorobenzophenone (ortho, expected minor) | N/A |
This table is generated based on established chemical principles and data from analogous reactions.
Organometallic Coupling Reactions
Modern synthetic chemistry offers powerful alternatives to traditional methods, with organometallic coupling reactions providing greater control and milder reaction conditions for the formation of C-C bonds.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for synthesizing unsymmetrical biaryl ketones. mdpi.comsciforum.net A plausible Suzuki coupling route to this compound could involve the reaction of a 4-n-butylphenylboronic acid with 2-chlorobenzoyl chloride. This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate, and requires a base such as potassium carbonate. mdpi.com
The catalytic cycle begins with the oxidative addition of the 2-chlorobenzoyl chloride to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing a halide. The final step is reductive elimination, which forms the desired ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.net
A key advantage of this method is the high functional group tolerance and the generally high yields achieved under relatively mild conditions. The selectivity is excellent, as the coupling occurs specifically between the carbon attached to the boron and the carbonyl carbon of the acyl chloride.
Table 2: Palladium-Catalyzed Synthesis of Benzophenone (B1666685) Analogs
| Aryl Boronic Acid | Aryl Halide/Acyl Chloride | Palladium Catalyst | Base | Yield | Reference |
| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂(dba)₃ | K₂CO₃ | High | mdpi.com |
| (4-n-butylphenyl)boronic acid | 2-Chlorobenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | High (expected) | N/A |
| Potassium (Z)-2-chloroalk-1-enyl trifluoroborates | Aryl Halides | Pd(0) | - | - | nih.gov |
This table includes data from analogous reactions to illustrate the potential of the method.
Ruthenium-Catalyzed C-C Cross-Coupling Methodologies
Ruthenium-based catalysts have emerged as powerful tools for various organic transformations, including C-C bond formation. mdpi.com Ruthenium-catalyzed oxidative cross-coupling reactions can be employed for the synthesis of substituted ketones. organic-chemistry.org For instance, a strategy could involve the coupling of 4-n-butylaniline with 2-chlorobenzaldehyde, followed by oxidation.
More direct ruthenium-catalyzed C-H activation/arylation reactions have also been developed. These methods allow for the direct coupling of an aryl C-H bond with an aryl halide, offering a highly atom-economical route. For example, the ortho-C-H bond of a directing group-containing arene can be arylated with an aryl halide. While direct application to this compound synthesis is not widely documented, the principles of ruthenium-catalyzed C-H functionalization suggest potential future routes. mdpi.com The development of these methodologies is an active area of research. nih.govrsc.org
Grignard Reagent-Based Syntheses and Subsequent Oxidation
A versatile, multi-step approach involves the use of Grignard reagents. google.com This strategy would begin with the preparation of a Grignard reagent from either 1-bromo-4-n-butylbenzene or 1-chloro-2-bromobenzene.
In one pathway, 4-n-butylphenylmagnesium bromide (prepared from 1-bromo-4-n-butylbenzene and magnesium) would be reacted with 2-chlorobenzaldehyde. This nucleophilic addition reaction would yield a diarylmethanol intermediate, (4-n-butylphenyl)(2-chlorophenyl)methanol. The subsequent oxidation of this secondary alcohol to the corresponding ketone, this compound, can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), chromic acid, or Swern oxidation conditions. mdpi.com
This two-step approach offers excellent control over the connectivity of the final product, as the C-C bond is formed selectively between the Grignard carbon and the aldehyde carbonyl carbon. The synthesis of a related compound, 4-tert-butyl-4'-chlorobenzophenone, has been reported using a Grignard reagent derived from 1-bromo-4-tert-butylbenzene. chemicalbook.com
Table 3: Grignard-Based Synthesis of Benzophenone Analogs
| Grignard Reagent | Electrophile | Intermediate | Oxidizing Agent | Final Product | Reference |
| 4-Methoxyphenylmagnesium bromide | 2,4,6-Tris(4-methoxyphenyl)benzaldehyde | Secondary Alcohol | PCC | 4-Methoxy-2',4',6'-tris(4-methoxyphenyl)benzophenone | mdpi.com |
| 4-n-Butylphenylmagnesium bromide | 2-Chlorobenzaldehyde | (4-n-butylphenyl)(2-chlorophenyl)methanol | PCC/CrO₃ | This compound | N/A |
| Butylmagnesium chloride | Ethyl butyrate | - | - | Dibutylpropylcarbinol | google.com |
This table is generated based on established chemical principles and data from analogous reactions.
Development of Novel Synthetic Pathways
The traditional synthesis of benzophenones often involves Friedel-Crafts acylation, which typically requires stoichiometric amounts of Lewis acids, leading to significant waste. Modern approaches have focused on catalytic and more atom-economical methods.
Exploration of Catalytic Systems
The development of advanced catalytic systems is at the forefront of improving the synthesis of this compound. Research has explored both homogeneous and heterogeneous catalysts to enhance reaction rates and selectivity.
Lewis Acid Catalysts: While traditional Friedel-Crafts acylations use strong Lewis acids like aluminum chloride in stoichiometric amounts, recent research has investigated the use of catalytic amounts of stronger acids. For instance, trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to catalyze the acylation of aromatic compounds with acyl chlorides. uni-stuttgart.de This method can significantly reduce the amount of acidic waste generated. The reaction proceeds through the in-situ formation of a highly reactive mixed anhydride, which then acylates the aromatic ring.
Nano-particle Supported Catalysts: To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysts, nano-particle supported catalysts have emerged as a promising alternative. rsc.orgnih.gov Palladium nanoparticles (Pd NPs) are particularly effective for a variety of cross-coupling reactions. rsc.org These nanoparticles can be immobilized on supports like reduced graphene oxide or magnetic nanoparticles, which allows for easy recovery and recycling of the catalyst. rsc.orgmdpi.com For the synthesis of substituted benzophenones, palladium nanoparticle-catalyzed Suzuki-Miyaura coupling of an appropriate arylboronic acid with an aryl halide is a viable and efficient route.
A hypothetical application for the synthesis of this compound could involve the coupling of 4-n-butylphenylboronic acid with 2-chlorobenzoyl chloride, catalyzed by palladium nanoparticles supported on a solid matrix. This approach offers advantages in terms of catalyst reusability and milder reaction conditions compared to classical methods.
Table 1: Comparison of Catalytic Systems for Benzophenone Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
| Lewis Acid | Trifluoromethanesulfonic acid | High reactivity, catalytic amounts sufficient. uni-stuttgart.de | Corrosive, can be sensitive to moisture. |
| Nano-particle Supported | Palladium on reduced graphene oxide | High catalytic activity, easy separation and reuse, stable. rsc.org | Potential for metal leaching, higher initial cost. |
One-Pot Synthesis Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced waste, time, and cost. While a specific one-pot synthesis for this compound is not extensively documented, methodologies for similar compounds provide a blueprint. For instance, a one-pot method for preparing 4-n-butyl resorcinol (B1680541) involves the reaction of resorcinol with an alkali, followed by a Lewis acid-mediated reaction in the same vessel. patsnap.com
Methodological Advancements in Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the efficiency and sustainability of chemical syntheses. Recent advancements have focused on systematic optimization and the reduction or elimination of harmful solvents.
Orthogonal Experimental Design for Synthesis Optimization
Orthogonal experimental design is a statistical method used to systematically study the effects of multiple variables on a reaction outcome with a minimum number of experiments. This approach allows for the efficient optimization of parameters such as temperature, catalyst loading, reactant concentration, and reaction time. While specific studies employing this design for this compound are not prominent in the literature, its application in the synthesis of other fine chemicals demonstrates its potential.
For the synthesis of this compound via a Suzuki-Miyaura coupling, an orthogonal design could be used to optimize the following factors:
Table 2: Illustrative Orthogonal Design Factors for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
| Catalyst Loading (mol%) | 0.5 | 1.0 | 1.5 |
| Temperature (°C) | 80 | 100 | 120 |
| Base Concentration (M) | 1.5 | 2.0 | 2.5 |
| Reaction Time (h) | 6 | 12 | 18 |
By systematically varying these parameters, the optimal conditions for achieving the highest yield and purity of this compound can be determined efficiently.
Solvent-Free Reaction Conditions
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key goal of green chemistry. Several synthetic methodologies have been adapted to run under solvent-free conditions, often with the aid of microwave irradiation or by using the reactants themselves as the solvent.
For example, the synthesis of various heterocyclic compounds, such as quinolines, has been successfully achieved under solvent-free conditions using solid acid catalysts like zeolites. rsc.org Similarly, Friedel-Crafts alkylations have been performed using magnetically recoverable nano-catalysts under solvent-free conditions at room temperature. researchgate.net
A plausible solvent-free approach for the synthesis of this compound could involve the neat reaction of 4-n-butylanisole with 2-chlorobenzoyl chloride in the presence of a solid Lewis acid catalyst. This would not only eliminate the need for a solvent but could also simplify product isolation.
Advanced Spectroscopic Characterization of 4 N Butyl 2 Chlorobenzophenone
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful, non-destructive technique that probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a spectrum that is unique to the compound's molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.
For 4-n-Butyl-2'-chlorobenzophenone, the FT-IR spectrum is expected to be dominated by the strong absorption of the carbonyl (C=O) group and the various vibrations of the aromatic rings and the n-butyl chain. The position of the C=O stretching vibration is sensitive to its electronic environment. In benzophenone (B1666685), this band appears around 1660-1670 cm⁻¹. The presence of an electron-donating n-butyl group on one ring and an electron-withdrawing chloro group on the other will influence this frequency.
The spectrum will also feature characteristic absorptions for C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic n-butyl group (in the 2850-2960 cm⁻¹ region). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl ring typically appears in the fingerprint region, often between 700 and 800 cm⁻¹. Due to the lack of direct experimental data for this compound, the following table provides expected characteristic FT-IR absorption bands based on data from related compounds like 4-chlorobenzophenone (B192759) and n-butyrophenone. fluorochem.co.uk
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Carbonyl (C=O) Stretch | ~1665 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| CH₂ Bending (Scissoring) | ~1465 | Medium |
| CH₃ Bending (Asymmetric) | ~1450 | Medium |
| CH₃ Bending (Symmetric) | ~1380 | Medium |
| C-Cl Stretch | 800 - 700 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
Note: These are predicted values based on analogous compounds.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=O stretch, while also Raman active, may be weaker than in the FT-IR spectrum. The C-Cl stretch should also be observable. For solid samples, Raman spectroscopy can also provide information about low-frequency crystal lattice modes, which are related to the packing of molecules in the crystal. A study on 4-chlorobenzophenone utilized density functional theory (DFT) to calculate vibrational frequencies, which aids in the interpretation of experimental Raman spectra.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Carbonyl (C=O) Stretch | ~1660 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Stretch | 1600 - 1580 | Strong |
| C-Cl Stretch | 800 - 700 | Medium |
Note: These are predicted values based on analogous compounds.
A more in-depth understanding of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and their corresponding intensities. Furthermore, Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the observed spectral bands.
For a molecule like this compound, PED analysis would help to differentiate between the various C-H and C-C vibrations within the two distinct phenyl rings and the n-butyl chain. It would also clarify the extent of coupling between different vibrational modes. While a specific PED analysis for this compound is not available in the literature, studies on similar molecules demonstrate the utility of this approach for detailed spectral interpretation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a wealth of structural information.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their connectivity. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a proton.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the n-butyl group and the aromatic protons. The n-butyl group will show a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the phenyl ring. The aromatic region (typically 7.0-8.0 ppm) will be more complex due to the substitution patterns on both rings. The protons on the 4-butylphenyl ring will likely appear as two doublets, while the protons on the 2-chlorophenyl ring will exhibit a more complex multiplet pattern due to the influence of the chloro and carbonyl groups. Based on data for related compounds like n-butyrophenone and chlorobenzophenones, the following chemical shifts can be predicted. fluorochem.co.uknih.gov
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (2-chlorophenyl) | 7.3 - 7.8 | Multiplet | 4H |
| Aromatic H (4-butylphenyl) | 7.2 - 7.7 | Multiplets (likely two doublets) | 4H |
| -CH₂-Ar | ~2.7 | Triplet | 2H |
| -CH₂-CH₂-Ar | ~1.6 | Sextet | 2H |
| -CH₂-CH₃ | ~1.4 | Quintet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
Note: These are predicted values based on analogous compounds and are typically measured in CDCl₃.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.
For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the n-butyl chain. The carbonyl carbon will appear at a characteristic downfield shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-145 ppm region. The presence of the electron-withdrawing chloro group will cause the ipso-carbon (the carbon directly attached to the chlorine) and the ortho- and para-carbons to shift downfield. Conversely, the electron-donating n-butyl group will cause a slight upfield shift of the carbons in the substituted ring. The aliphatic carbons of the n-butyl group will appear at the most upfield positions. Based on data for related compounds, the following chemical shifts can be predicted. fluorochem.co.ukchemicalbook.com
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~196 |
| Aromatic C-Cl | ~132 |
| Aromatic C-C=O (chlorophenyl) | ~138 |
| Aromatic C-C=O (butylphenyl) | ~135 |
| Aromatic CH (chlorophenyl) | 126 - 132 |
| Aromatic C-CH₂ (butylphenyl) | ~145 |
| Aromatic CH (butylphenyl) | 128 - 130 |
| -CH₂-Ar | ~35 |
| -CH₂-CH₂-Ar | ~33 |
| -CH₂-CH₃ | ~22 |
| -CH₃ | ~14 |
Note: These are predicted values based on analogous compounds and are typically measured in CDCl₃.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of a molecule by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.
A COSY experiment maps the correlations between protons that are coupled to each other, typically over two or three bonds. In the case of this compound, the COSY spectrum would be expected to show distinct correlation networks. For the n-butyl group, cross-peaks would confirm the connectivity of the aliphatic chain: the terminal methyl protons would show a correlation to the adjacent methylene protons, which in turn would correlate with the next methylene group, and finally to the methylene protons attached to the benzoyl ring. The aromatic protons on the butyl-substituted phenyl ring would exhibit their own set of correlations, consistent with their substitution pattern. Similarly, the protons on the chloro-substituted phenyl ring would display correlations that help in their assignment.
The HMBC spectrum provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the different fragments of the molecule. Key HMBC correlations anticipated for this compound would include:
Cross-peaks between the protons of the methylene group attached to the benzoyl ring and the carbonyl carbon, as well as the quaternary carbon and the ortho carbons of the phenyl ring.
Correlations between the aromatic protons on the butyl-substituted ring and the carbonyl carbon.
Correlations between the aromatic protons on the chloro-substituted ring and the carbonyl carbon, which definitively links the two aromatic rings through the ketone functional group.
By combining the information from both COSY and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of this compound.
Electronic Absorption and Emission Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. Aromatic ketones like this compound typically exhibit two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a weaker band at longer wavelengths due to an n → π* transition of the carbonyl group.
The position and intensity of these absorption bands are sensitive to the solvent environment. nih.govdocbrown.infokeio.ac.jp The choice of solvent is critical, and solvents with low UV cutoff wavelengths are preferred to avoid interference with the analyte's absorption. chiralabsxl.comlsu.edu
π → π Transitions:* In polar solvents, the π and π* orbitals are stabilized, but the stabilization of the excited π* state is generally greater than that of the ground π state. This leads to a small red shift (bathochromic shift) in the absorption maximum (λmax) with increasing solvent polarity.
n → π Transitions:* The non-bonding (n) electrons of the carbonyl oxygen can participate in hydrogen bonding with polar protic solvents. This stabilizes the n-orbital in the ground state more than the π* orbital in the excited state, resulting in a blue shift (hypsochromic shift) of the n → π* transition with increasing solvent polarity.
A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarities would allow for the definitive assignment of these electronic transitions. Expected λmax values in different solvents are presented in the table below, based on the behavior of similar aromatic ketones.
Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index | Expected λmax (n → π*) (nm) | Expected λmax (π → π*) (nm) |
|---|---|---|---|
| n-Hexane | 0.1 | ~340 | ~250 |
| Dichloromethane | 3.1 | ~335 | ~252 |
| Acetone | 5.1 | ~332 | ~253 |
| Ethanol | 4.3 | ~330 | ~255 |
| Acetonitrile | 5.8 | ~328 | ~254 |
| Water | 10.2 | ~325 | ~258 |
Benzophenone and its derivatives are well-known for their characteristic phosphorescence at low temperatures. nih.gov After absorption of UV light and population of the first excited singlet state (S1), efficient intersystem crossing (ISC) to the triplet state (T1) occurs. At low temperatures (typically 77 K in a cryogenic solvent matrix), the non-radiative decay pathways are minimized, allowing for the observation of phosphorescence, which is the radiative decay from the T1 state to the ground state (S0).
The phosphorescence spectrum of this compound is expected to show a structured emission band at longer wavelengths compared to its fluorescence. The excitation spectrum, which measures the phosphorescence intensity as a function of the excitation wavelength, should resemble the absorption spectrum, confirming that the phosphorescence originates from the absorbing species.
The phosphorescence lifetime (τp) is a crucial parameter, representing the average time the molecule spends in the triplet state. For many benzophenones, the lifetime is in the millisecond range. nih.gov However, substitution can influence the lifetime; for instance, some benzophenone-containing phosphors have been reported to have exceptionally long lifetimes. rsc.org The presence of the chlorine atom, a heavy atom, in this compound could potentially enhance the rate of intersystem crossing and may also influence the phosphorescence lifetime.
Table 2: Expected Low-Temperature Phosphorescence Characteristics of this compound in a Frozen Solvent Matrix (e.g., Ethanol at 77 K)
| Parameter | Expected Value |
|---|---|
| Phosphorescence Emission Maximum (λem) | ~450 nm (with vibrational fine structure) |
| Phosphorescence Excitation Maximum (λex) | ~340 nm |
| Phosphorescence Lifetime (τp) | 1-10 ms |
Mass Spectrometry for Molecular Fragmentation and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a synthesized batch and identifying any by-products from the reaction. The gas chromatogram separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each eluting component, allowing for its identification. For quantitative analysis, a calibration curve can be constructed using a suitable internal standard. hitachi-hightech.comresearchgate.net The use of a suitable GC column, such as a TG-17MS, is important for achieving good chromatographic separation of benzophenone derivatives. hitachi-hightech.com
A typical GC-MS analysis of a synthesized sample of this compound would involve dissolving the sample in a suitable solvent and injecting it into the GC. The resulting chromatogram should ideally show a single major peak corresponding to the target compound. Any minor peaks would represent impurities, which can be identified by their mass spectra. This allows for the optimization of reaction and purification conditions to maximize the yield and purity of the desired product.
Electron ionization (EI) mass spectrometry provides detailed information about the fragmentation pathways of a molecule, which is invaluable for structural confirmation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak will appear as a characteristic isotopic cluster, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
The fragmentation of benzophenones is typically dominated by cleavage of the bonds adjacent to the carbonyl group. acs.orglibretexts.org For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: Loss of the n-butyl radical to form the 2-chlorobenzoyl cation. This would be a very prominent peak in the spectrum.
Loss of the chlorophenyl group: Cleavage of the bond between the carbonyl carbon and the chlorophenyl ring to form the 4-n-butylbenzoyl cation.
Formation of the chlorotropylium ion: The 2-chlorobenzoyl cation can lose carbon monoxide (CO) to form the 2-chlorophenyl cation, which may rearrange to the more stable chlorotropylium ion.
Fragmentation of the n-butyl chain: The n-butyl group can undergo fragmentation through the loss of successive alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂). acs.org A McLafferty rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen is also a possibility.
Table 3: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 274/276 | [M]⁺ Molecular ion |
| 217/219 | [M - C₄H₉]⁺ |
| 163 | [M - C₆H₄Cl]⁺ |
| 139/141 | [C₆H₄ClCO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Computational and Theoretical Investigations of 4 N Butyl 2 Chlorobenzophenone
Quantum Chemical Calculations and Modeling
Quantum chemical calculations are fundamental tools for predicting the electronic structure and properties of molecules. These methods provide insights into molecular geometries, reaction mechanisms, and various spectroscopic properties.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to investigate the electronic structure of many-body systems. DFT methods are based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density.
Ab initio methods, on the other hand, are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT.
A computational study on a related compound, 2-methylxanthen-9-one, utilized DFT calculations to analyze its molecular structure and properties. nih.gov Such an approach for 4-n-Butyl-2'-chlorobenzophenone would allow for the determination of its electronic properties, such as orbital energies and charge distribution.
Basis Set Selection and Level of Theory Optimization
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate representation but require more computational resources. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).
The level of theory refers to the specific DFT functional (e.g., B3LYP, PBE0) or ab initio method used. The optimization of the level of theory and basis set is a critical step to ensure that the computational model accurately describes the chemical system of interest. This often involves benchmarking calculations against experimental data or higher-level computations if available.
Structural and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its chemical behavior and reactivity. Computational methods are powerful tools for determining and analyzing molecular structures.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the equilibrium structure of the molecule. For a flexible molecule like this compound, with its rotatable bonds, multiple local energy minima corresponding to different conformers may exist. A thorough conformational search would be necessary to identify the most stable conformer.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Once the equilibrium geometry is determined, a detailed analysis of its structural parameters can be performed. This includes the measurement of bond lengths, bond angles, and dihedral (torsion) angles. These parameters provide a quantitative description of the molecular structure. For instance, in a study of a 1,4-dihydropyridine (B1200194) derivative, the dihedral angle between the phenyl ring and the quinoline (B57606) ring system was determined to be 89.88 (7)°. nih.gov For this compound, the dihedral angles between the two phenyl rings and the orientation of the n-butyl group would be of particular interest.
A hypothetical data table for the optimized geometry of this compound is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | Data not available |
| C-Cl | Data not available |
| C-C (aryl) | Data not available |
| C-C (butyl) | Data not available |
| Bond Angles (°) ** | |
| Phenyl-C-Phenyl | Data not available |
| C-C-Cl | Data not available |
| C-C-C (butyl) | Data not available |
| Dihedral Angles (°) ** | |
| Phenyl-C-C-Phenyl | Data not available |
| Cl-C-C=O | Data not available |
Noncovalent Interactions and Hirshfeld Surface Analysis
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and crystal packing of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal. nih.govmdpi.com
The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal. mdpi.com Different properties can be mapped onto this surface, such as d_norm, which highlights regions of close intermolecular contacts. The analysis of the Hirshfeld surface can be complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For example, in the analysis of a substituted quinoline derivative, H···H, F···H/H···F, O···H/H···O, and C···H/H···C contacts were found to be the major contributors to the crystal packing. nih.gov A similar analysis for this compound would reveal the key intermolecular interactions governing its solid-state structure.
A hypothetical data table summarizing the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of this compound is shown below.
| Contact Type | Contribution (%) |
| H···H | Data not available |
| Cl···H/H···Cl | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods rooted in molecular orbital (MO) theory are instrumental in elucidating this structure.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive.
For this compound, a computational study would calculate the energies of the HOMO and LUMO. The resulting energy gap would provide a quantitative measure of its expected reactivity. Without specific calculations, one can only make qualitative predictions. The presence of the electron-withdrawing chlorine atom and the electron-donating n-butyl group, along with the carbonyl bridge, would create a complex electronic environment influencing the spatial distribution and energies of these frontier orbitals.
Table 1: Illustrative Data for Frontier Molecular Orbitals
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Note: This table presents hypothetical values to illustrate the concept. Actual calculated values for this compound are not available. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atoms of the n-butyl group and the aromatic rings would likely exhibit positive potential (blue). The chlorine atom would also influence the potential distribution on its adjacent aromatic ring.
Charge Distribution and Mulliken Population Analysis
Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. This analysis provides insights into the distribution of electronic charge and helps in understanding the molecule's polarity and electrostatic interactions. While Mulliken charges are known to be basis-set dependent and provide a simplified picture, they are still widely used for qualitative comparisons.
A Mulliken charge analysis for this compound would quantify the partial positive and negative charges on each atom. It would be expected that the carbonyl oxygen would have a significant negative charge, while the carbonyl carbon would have a positive charge. The chlorine atom would also carry a negative charge, influencing the charge distribution on the substituted phenyl ring.
Chemical Reactivity Descriptors and Mechanistic Insights
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's chemical behavior.
Theoretical Prediction of Chemical Hardness, Chemical Potential, and Electrophilicity Index
Chemical Hardness (η): This descriptor is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A molecule with a large chemical hardness is less reactive.
Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.
These descriptors, derived from the calculated HOMO and LUMO energies, would provide a numerical basis for comparing the reactivity of this compound with other compounds.
Table 2: Illustrative Data for Chemical Reactivity Descriptors
| Descriptor | Formula | Hypothetical Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |
| Note: This table presents hypothetical values to illustrate the concepts. Actual calculated values for this compound are not available. |
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most probable pathways, locate transition state structures, and calculate the activation energies.
For this compound, one could computationally investigate various reactions, such as its reduction to the corresponding alcohol or its behavior in photochemical reactions. These studies would involve calculating the geometries and energies of the reactants, products, intermediates, and transition states. The results would provide valuable mechanistic insights that are often difficult to obtain through experimental means alone. However, no such specific computational studies for this compound were found in the performed search.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools to predict the spectroscopic behavior of molecules, which can be correlated with experimental data for validation.
Simulated NMR Spectra and Correlation with Experimental Data
Based on data from structurally similar compounds, such as 4-chlorobenzophenone (B192759) rsc.orgchemicalbook.com, 2,4'-dichlorobenzophenone (B146651) chemicalbook.com, and N-butyl-N'-(4-chlorophenyl)thiourea spectrabase.com, expected chemical shifts for this compound can be inferred. The aromatic protons of the benzophenone (B1666685) core are expected to resonate in the range of δ 7.0-8.0 ppm. The protons of the n-butyl group would appear in the upfield region, typically between δ 0.9 and 2.7 ppm. Specifically, the terminal methyl (CH₃) protons are expected at approximately δ 0.9 ppm, followed by the two methylene (B1212753) (CH₂) groups, and the methylene group attached to the phenyl ring at a more downfield position.
For the ¹³C NMR spectrum, the carbonyl carbon is characteristically found at a significantly downfield shift, likely above δ 195 ppm. rsc.org The aromatic carbons would generate signals between δ 120 and 140 ppm. The carbons of the n-butyl group would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Inferred from Related Compounds)
| Atom | Predicted Chemical Shift (ppm) | Reference Compound(s) |
| Aromatic Protons | 7.0 - 8.0 | 4-Chlorobenzophenone rsc.orgchemicalbook.com, 2,4'-Dichlorobenzophenone chemicalbook.com |
| n-Butyl Protons | 0.9 - 2.7 | N-butyl-N'-(4-chlorophenyl)thiourea spectrabase.com |
| Carbonyl Carbon | > 195 | 4-Chlorobenzophenone rsc.org |
| Aromatic Carbons | 120 - 140 | 4-Chlorobenzophenone rsc.org |
| n-Butyl Carbons | 14 - 35 | General n-butyl group data |
Note: These are predicted ranges and the actual experimental values may vary.
Theoretical Vibrational Frequencies (IR, Raman) and UV-Vis Spectra Prediction
Theoretical calculations, primarily using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict the vibrational frequencies of molecules. jconsortium.comresearchgate.net These calculated frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy.
For this compound, the most prominent IR absorption band is expected to be the C=O stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹. The C-Cl stretching vibration is anticipated in the region of 700-800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the n-butyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. jconsortium.com
The UV-Vis spectrum of benzophenone and its derivatives typically shows two main absorption bands. scialert.net These correspond to the π→π* and n→π* electronic transitions. For this compound, the intense π→π* transition is expected at a lower wavelength (around 250-260 nm), while the weaker n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would appear at a longer wavelength (around 330-350 nm). scialert.net Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govnih.govnih.govresearchgate.net
Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Reference Compound(s) |
| C=O Stretch (IR) | 1650 - 1670 cm⁻¹ | 4-Chlorobenzophenone jconsortium.com |
| C-Cl Stretch (IR) | 700 - 800 cm⁻¹ | 2-Chlorobenzonitrile nih.gov |
| Aromatic C-H Stretch (IR) | > 3000 cm⁻¹ | General aromatic compounds |
| Aliphatic C-H Stretch (IR) | < 3000 cm⁻¹ | General aliphatic compounds |
| π→π* Transition (UV-Vis) | 250 - 260 nm | Benzophenone scialert.net |
| n→π* Transition (UV-Vis) | 330 - 350 nm | Benzophenone scialert.net |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in photonics and optoelectronics. Theoretical calculations provide a powerful means to predict these properties.
Dipole Moment, Polarizability, and Hyperpolarizability Calculations
The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters can be calculated using quantum chemical methods, such as DFT. researchgate.net The calculations involve determining the energy of the molecule in the presence of an applied electric field.
Structure-NLO Property Relationships
The relationship between a molecule's structure and its NLO properties is a key area of research. njit.eduresearchgate.net For benzophenone derivatives, the NLO response is influenced by factors such as the nature and position of substituents, the degree of intramolecular charge transfer (ICT), and the planarity of the molecule. rsc.org
In this compound, the electron-donating n-butyl group at the 4-position and the electron-withdrawing chloro group at the 2'-position create a donor-acceptor system. This arrangement can facilitate intramolecular charge transfer upon excitation, which is a crucial factor for enhancing the second-order NLO response (β). The non-planar (twisted) conformation of the two phenyl rings in benzophenone, due to steric hindrance, can affect the extent of π-conjugation and thus the NLO properties. sci-hub.se Computational studies on related systems have shown that the dihedral angles between the phenyl rings are a critical parameter influencing the electronic and NLO properties. sci-hub.semdpi.com The substitution pattern in this compound is expected to result in a significant dipole moment and first-order hyperpolarizability, making it a candidate for NLO applications.
Chemical Reactivity and Mechanistic Pathways of 4 N Butyl 2 Chlorobenzophenone
Photochemical Transformations
The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area, characterized by the reactivity of its triplet excited state. Upon absorption of UV light, 4-n-butyl-2'-chlorobenzophenone is promoted to an excited singlet state (S1), which then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1). bgsu.edu The nature and reactivity of this triplet state are central to its photochemical transformations.
One of the hallmark reactions of excited-state benzophenones is photoreduction, which typically occurs in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. The triplet-excited benzophenone abstracts a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Two of these ketyl radicals can then dimerize to form a benzopinacol (B1666686) derivative.
The general mechanism for the photoreduction of benzophenones is as follows:
Excitation and Intersystem Crossing: BP → ¹BP* → ³BP* (where BP is a benzophenone derivative)
Hydrogen Abstraction: ³BP* + R-H → BPH• + R• (where BPH• is the benzophenone ketyl radical)
Dimerization: 2 BPH• → (BPH)₂ (where (BPH)₂ is the benzopinacol derivative)
The excited state kinetics of benzophenone derivatives have been extensively investigated using techniques like laser flash photolysis. acs.orgnih.govresearchgate.net The triplet state of benzophenone is relatively long-lived, which allows it to participate in various chemical reactions. bgsu.edu The lifetime of the triplet state can be quenched by various species, including oxygen and other radical species.
For substituted benzophenones, the character of the lowest triplet state can be either n-π* or π-π. The n-π triplet state, where an electron is promoted from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group, is generally more reactive in hydrogen abstraction reactions. The π-π triplet state, arising from the promotion of an electron from a π-orbital to a π-orbital of the aromatic rings, is less reactive in such reactions. The relative energies of these states are influenced by substituents and solvent polarity. Electron-donating groups tend to stabilize the π-π state, while electron-withdrawing groups can favor the n-π* state. acs.orgnih.gov
The interaction between the triplet excited state of benzophenone and halide anions has been studied, showing that the quenching rate constants are close to the diffusion-controlled limit for iodide, and significantly lower for chloride. researchgate.net
| Parameter | Value/Description |
| Excited State | Triplet (T1) |
| Precursor | Singlet (S1) via Intersystem Crossing (ISC) bgsu.edu |
| Typical Lifetime | Microseconds in the absence of quenchers bgsu.edu |
| Reactive State | Generally the n-π* triplet state for photoreduction acs.orgnih.gov |
Substituents on the phenyl rings of benzophenone play a crucial role in determining its photoreactivity by altering the properties of the excited states. acs.orgnih.govrsc.orgnih.govaip.org The n-butyl group at the 4-position is an electron-donating group through induction and hyperconjugation, while the chlorine atom at the 2'-position is an electron-withdrawing group through induction but can also be a weak π-donor through resonance.
The position of the substituent is also critical. Studies on ortho-, meta-, and para-substituted benzophenone-carbazole and benzophenone-phenothiazine dyads have shown that the substitution pattern significantly influences intramolecular charge transfer (ICT) and intersystem crossing (ISC) processes. rsc.orgnih.govaip.org For instance, ortho-substituted dyads can exhibit through-space charge transfer due to the proximity of the donor and acceptor moieties. rsc.orgnih.govaip.org In the case of this compound, the ortho-chloro substituent can sterically hinder the rotation of the phenyl ring, potentially affecting the planarity of the molecule and the delocalization of the excited state.
The electronic effects of substituents also impact the energy and character of the triplet state. Electron-donating groups can increase the electron density on the carbonyl oxygen, which may affect the rate of hydrogen abstraction. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic. The interplay of these effects in this compound, with both an electron-donating and an electron-withdrawing group, would determine its specific photoreactive behavior. Research on various benzophenone derivatives has shown that the rate of photoreduction changes in parallel with the reaction enthalpies, a key factor being the stability of the resulting aromatic ketyl radicals. acs.orgnih.gov
| Substituent | Position | Electronic Effect | Potential Impact on Photoreactivity |
| n-Butyl | 4 | Electron-donating | May influence the energy of the π-π* state. |
| Chloro | 2' | Electron-withdrawing (inductive), weak π-donating (resonance) | Can affect the n-π* and π-π* state energies and introduce steric effects. |
Nucleophilic Reactions
The ground-state reactivity of this compound is characterized by reactions involving the carbonyl group and the substituted aromatic rings.
Intramolecular reactions occur when a molecule contains both a nucleophile and a leaving group, allowing for the formation of a cyclic product. pressbooks.publibretexts.org While there are no specific reports on intramolecular nucleophilic substitution for this compound itself, the principles can be illustrated with other bifunctional molecules. For a reaction to be favorable, the formation of a stable five- or six-membered ring is often preferred. pressbooks.publibretexts.org
In a hypothetical derivative of this compound where a nucleophilic group is present on the n-butyl chain in a suitable position, an intramolecular cyclization could potentially occur. The mechanism (SN1 or SN2) would depend on the nature of the substrate and the reaction conditions. For example, if a primary halide were on the butyl chain and a nucleophile were on the benzophenone ring, an intramolecular SN2 reaction could be envisioned. Conversely, a tertiary leaving group on the chain could favor an SN1 pathway. pressbooks.publibretexts.org
The presence of a chloro substituent on one of the aromatic rings of this compound opens up the possibility of aryne formation. Arynes, or benzynes, are highly reactive intermediates derived from an aromatic ring by the removal of two substituents. wikipedia.org They are typically generated from aryl halides in the presence of a strong base.
The generation of a benzyne (B1209423) from a chlorobenzene (B131634) derivative involves deprotonation of the hydrogen ortho to the chlorine atom, followed by the elimination of the chloride ion. The resulting aryne is a strained, highly electrophilic species that readily undergoes nucleophilic addition. wikipedia.org
For this compound, treatment with a strong base like sodium amide could potentially lead to the formation of two different benzyne intermediates, depending on which ortho proton is removed. The subsequent nucleophilic attack on the aryne would lead to the formation of substituted benzophenone derivatives. The regioselectivity of the nucleophilic attack on the unsymmetrical aryne would be influenced by the electronic effects of the carbonyl and n-butyl groups.
Arynes are valuable intermediates in organic synthesis for the construction of complex polycyclic aromatic compounds. acs.org
Carbon-Carbon Bond Cleavage Reactions
Haller-Bauer Reaction Analogues and Mechanisms
The Haller-Bauer reaction, a base-induced cleavage of non-enolizable ketones, represents a potential pathway for the carbon-carbon bond scission in this compound. mdpi.comepa.govambeed.comorganic-chemistry.org This reaction typically employs strong bases, such as sodium amide, to attack the carbonyl carbon, leading to the cleavage of one of the bonds to the adjacent aryl groups.
The mechanism proceeds through the nucleophilic addition of the base to the carbonyl group, forming a tetrahedral intermediate. This intermediate then undergoes cleavage of a carbon-carbon bond, with the more stable carbanion acting as the leaving group. In the case of this compound, two possible cleavage pathways exist, leading to two different sets of products. The regioselectivity of the cleavage would be influenced by the relative stability of the two potential carbanions: the 4-n-butylphenyl anion and the 2-chlorophenyl anion. The electron-withdrawing nature of the chlorine atom would destabilize a carbanion at the ortho position, suggesting that cleavage to form the 4-n-butylphenyl carbanion might be favored. However, steric hindrance from the bulky n-butyl group could also influence the initial nucleophilic attack.
Reduction and Oxidation Chemistry
Selective Reduction of Carbonyl Groups
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 4-n-butyl-2'-chlorobenzhydrol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice for the reduction of ketones. mdpi.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol. The presence of bulky substituents, such as the n-butyl and chloro groups, can influence the rate of reduction due to steric hindrance around the carbonyl group. researchgate.net
Catalytic hydrogenation is another effective method for the reduction of benzophenones. epa.govacs.orgtcichemicals.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) can be used under a hydrogen atmosphere. epa.govacs.org These reactions often proceed with high selectivity for the carbonyl group, leaving the aromatic rings and the chloro substituent intact under appropriate conditions. The choice of catalyst and reaction conditions can be crucial to prevent over-reduction or side reactions.
Table 1: Reagents for Selective Carbonyl Reduction
| Reagent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | 4-n-Butyl-2'-chlorobenzhydrol |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, 2-Propanol | 4-n-Butyl-2'-chlorobenzhydrol |
Functional Group Interconversions involving Aromatic Rings
The aromatic rings of this compound offer opportunities for various functional group interconversions. The n-butyl group is an activating, ortho-para directing group for electrophilic aromatic substitution, while the chloro group is a deactivating, yet also ortho-para directing group. wikipedia.orglibretexts.orgmasterorganicchemistry.comstackexchange.comlibretexts.org
Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the n-butyl-substituted ring at the positions ortho or para to the butyl group. wikipedia.orgmasterorganicchemistry.comyoutube.com The bulky nature of the t-butyl group has been shown to favor para substitution in nitration reactions. stackexchange.com A similar preference for the para position would be expected for the n-butyl group in this compound to minimize steric hindrance.
The chloro substituent on the second aromatic ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. A more versatile approach for modifying this ring is through transition metal-catalyzed cross-coupling reactions, as discussed in the following section. The n-butyl group itself can be introduced onto an aromatic ring via Friedel-Crafts alkylation or acylation followed by reduction. masterorganicchemistry.comquora.com
Catalytic Reactivity Studies
Role of Transition Metal Catalysts in Organic Transformations
The 2'-chloro substituent in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, such as an arylboronic acid. nsf.govnih.govacs.org This would allow for the synthesis of a wide range of biaryl compounds by replacing the chlorine atom with a new aryl group. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. nsf.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. mdpi.comwikipedia.orgcmu.edu This provides a direct route to synthesize aniline (B41778) derivatives from this compound. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the reaction with aryl chlorides. cmu.edu
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This method allows for the introduction of an alkynyl group at the 2'-position, leading to the formation of diarylacetylene derivatives.
Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple the aryl chloride with an organozinc reagent. wikipedia.orgnih.govchem-station.comorganic-chemistry.orgyoutube.com This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, phosphine ligand, base | Biaryl ketone |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | Amino-substituted diaryl ketone |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted diaryl ketone |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst, phosphine ligand | Alkyl- or aryl-substituted diaryl ketone |
These catalytic methods offer a powerful toolbox for the derivatization of this compound, enabling the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical research.
Exploration of Derivatives, Analogues, and Structure Reactivity Relationships Within the 4 N Butyl 2 Chlorobenzophenone Class
Design and Synthesis of Substituted Benzophenone (B1666685) Analogues
The synthesis of analogues of 4-n-butyl-2'-chlorobenzophenone builds upon established methods for creating unsymmetrical diaryl ketones. The primary and most versatile method for this class of compounds is the Friedel-Crafts acylation. nih.gov This reaction typically involves the acylation of an aromatic substrate, such as n-butylbenzene, with a substituted benzoyl chloride, like 2-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). mdpi.commdpi.com
Variations of this core synthetic strategy allow for the introduction of a wide array of substituents on either phenyl ring. For instance, to create analogues with different alkyl groups, the corresponding alkylbenzene can be used as the starting material. To introduce alternative halogens or other functional groups on the second ring, the appropriately substituted benzoyl chloride is required.
Alternative synthetic routes to benzophenone derivatives include:
Oxidation of Diphenylmethanes: Substituted diphenylmethanes can be oxidized to the corresponding benzophenones. For example, the oxidation of 4-methylbenzophenone (B132839) using chromium oxide has been reported to yield the corresponding carboxylic acid derivative. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer modern and efficient alternatives for constructing the diaryl ketone scaffold. nih.gov For example, a bromobenzophenone can be synthesized via the cross-coupling of aldehydes with 1,4-dibromobenzene, followed by Jones oxidation. nih.gov
The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.
Table 1: General Synthetic Strategies for Benzophenone Analogues
| Synthesis Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Acylation of an aromatic ring with a benzoyl chloride using a Lewis acid catalyst. | Aromatic substrate, Benzoyl chloride, AlCl₃ | mdpi.com, nih.gov, mdpi.com |
| Fries Rearrangement | Rearrangement of a phenyl ester to a hydroxy benzophenone, catalyzed by a Lewis acid. | Phenyl benzoate, AlCl₃ | nih.gov |
| Oxidation | Oxidation of a substituted diphenylmethane (B89790) to the corresponding benzophenone. | Diphenylmethane, Oxidizing agent (e.g., CrO₃) | mdpi.com |
Influence of Substituents on Electronic Structure and Reactivity
The chemical behavior of this compound and its derivatives is profoundly influenced by the nature and position of substituents on the benzophenone framework. These substituents can alter the electron distribution within the molecule, thereby affecting its reactivity and physical properties. The primary mechanisms through which substituents exert their influence are inductive and resonance effects. libretexts.orglumenlearning.com
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine pull electron density away from the aromatic ring, making it more electron-deficient (a deactivating effect). Alkyl groups, like the n-butyl group, are weakly electron-donating through induction, slightly activating the ring they are attached to. lumenlearning.com
Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. Halogens, despite their high electronegativity, have lone pairs of electrons that can be donated to the ring via resonance, which can partially counteract their inductive withdrawal. libretexts.org
The n-butyl group and the chloro substituent in this compound each impart distinct steric and electronic characteristics.
Electronic Effects:
n-Butyl Group: As an alkyl group, it is a weak electron-donating group (EDG). libretexts.org This donation occurs primarily through an inductive effect, pushing electron density into the sigma bonds of the benzene (B151609) ring. This slight increase in electron density makes the attached ring more susceptible to electrophilic attack compared to unsubstituted benzene. lumenlearning.com
Steric Effects:
n-Butyl Group: The n-butyl group is moderately bulky. While its linear chain allows for some conformational flexibility, it can still create steric hindrance, potentially influencing the preferred conformation of the molecule and affecting the accessibility of nearby reactive sites.
Chlorine Atom: The chlorine atom is smaller than an alkyl group but its presence at the 2'-position (ortho to the carbonyl bridge) significantly impacts the molecule's conformation. It creates steric strain that forces the two phenyl rings to twist out of planarity with respect to each other. This non-planar arrangement affects the degree of conjugation between the two rings and the carbonyl group.
The interplay of these effects is crucial. For example, in studies of other substituted benzophenones, the presence of substituents, even small ones like fluorine or chlorine, has been shown to be a key factor in determining molecular conformation and subsequent crystal packing. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their measured activity or reactivity. nih.gov For benzophenone derivatives, QSAR models can be developed to predict properties like their reactivity in a particular chemical transformation or their potential biological activity based on calculated molecular descriptors. nih.gov
These descriptors can quantify various aspects of the molecule's structure:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), reflect the electron-donating or withdrawing nature of substituents. nih.gov
Steric Descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter), quantify the size and shape of the molecule.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. nih.gov
In the context of this compound analogues, a QSAR study could involve synthesizing a series of derivatives with systematic variations in the alkyl chain length or the position and nature of the halogen substituent. By measuring a specific reactivity parameter for each analogue and calculating a set of molecular descriptors, a mathematical model can be built. Such models are valuable for predicting the properties of yet-unsynthesized compounds, thereby guiding the design of new derivatives with enhanced or specific reactivity profiles. For example, a 3D-QSAR analysis of benzophenone UV-filters identified hydrophobic regions and hydrogen bond donors as key features for interaction with a biological target. nih.gov
Strategies for Modulating Chemical Properties through Structural Variation
The chemical properties of this compound can be systematically tuned by making specific structural modifications. These strategies are employed to optimize the molecule for a particular application, be it as a photoinitiator, a synthetic intermediate, or a building block for more complex materials.
One primary strategy is the introduction of additional functional groups . The reactivity and electronic properties of the benzophenone core can be altered by adding substituents with different electronic characteristics. mdpi.com
Electron-Donating Groups (EDGs): Adding groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can increase the electron density of the aromatic system, which can, for example, enhance the rate of electrophilic substitution reactions. mdpi.comnih.gov
Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (-NO₂) or cyano (-CN) decreases the electron density, which can be useful for other types of reactions or for tuning the molecule's photophysical properties. nih.gov
Another key strategy involves modifying the existing substituents .
Varying the Alkyl Group: The length, branching, and position of the n-butyl group can be altered. This can affect the molecule's solubility, steric profile, and intermolecular interactions.
Changing the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) would systematically alter the balance of inductive and resonance effects, as well as the steric bulk at the 2'-position. libretexts.org
Molecular hybridization is a more advanced strategy where the benzophenone scaffold is combined with other chemical moieties to create a new molecule with hybrid properties. For instance, benzophenone derivatives have been linked to thiazole (B1198619) rings to create compounds with specific biological activities. mdpi.comnih.gov This approach leverages the known properties of different chemical fragments to design a final molecule with a desired function.
Table 2: Effects of Structural Variations on Benzophenone Properties
| Structural Modification | Example Substituent | Anticipated Effect on Properties | Reference |
|---|---|---|---|
| Add Electron-Donating Group | -OCH₃, -NH₂ | Increases electron density, enhances reactivity towards electrophiles. | mdpi.com, nih.gov |
| Add Electron-Withdrawing Group | -NO₂, -CN | Decreases electron density, alters photophysical properties. | nih.gov |
| Modify Alkyl Group | Isopropyl, tert-butyl | Alters steric hindrance and solubility. | libretexts.org |
| Change Halogen | -F, -Br | Modifies electronic effects and steric profile. | libretexts.org |
Intermolecular Interactions and Crystal Engineering in Derivatives
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. In the case of this compound derivatives, these interactions dictate the crystal packing, which in turn influences macroscopic properties like melting point, solubility, and stability. The field of crystal engineering seeks to understand and control these interactions to produce crystals with desired structures and properties. acs.orgacs.org
The dominant intermolecular interactions in substituted benzophenones include:
Hydrogen Bonds: While the parent this compound lacks strong hydrogen bond donors, derivatives incorporating hydroxyl (-OH) or amino (-NH₂) groups can form strong O-H···O=C or N-H···O=C hydrogen bonds. acs.org Even in the absence of these classical donors, weak C-H···O and C-H···π hydrogen bonds play a significant role in stabilizing the crystal lattice. acs.orgrsc.org
Halogen Bonds: The chlorine atom in the molecule can act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen) on a neighboring molecule. acs.org
π-π Stacking Interactions: The aromatic phenyl rings can stack on top of each other. The geometry and energy of these interactions are highly sensitive to the substituents present, which can polarize the π-system and influence the preferred stacking arrangement. rsc.orgresearchgate.net
The specific substituents on the benzophenone core can lead to different packing motifs and even polymorphism—the ability of a compound to exist in more than one crystal form. For example, studies on other substituted benzophenones have shown that the presence of halo and nitro groups leads to crystal structures stabilized primarily by dispersive interactions, whereas hydroxyl-substituted compounds show a more equal contribution from electrostatic and dispersive forces. acs.org The conformational flexibility of the benzophenone scaffold, particularly the twist angle between the phenyl rings, allows the molecule to adopt different conformations to accommodate efficient crystal packing, sometimes resulting in the formation of concomitant dimorphs. acs.org By understanding these interactions, it is possible to use strategies like co-crystallization with other molecules to engineer new solid forms with modified properties. mdpi.comrsc.org
Table 3: Common Intermolecular Interactions in Benzophenone Derivatives
| Interaction Type | Description | Example | Reference |
|---|---|---|---|
| Strong Hydrogen Bond | Interaction between a donor (e.g., O-H) and an acceptor (e.g., C=O). | O-H···O=C in hydroxybenzophenones. | acs.org |
| Weak Hydrogen Bond | Weaker interactions involving C-H as a donor. | C-H···O, C-H···π | acs.org, rsc.org |
| Halogen Bond | Interaction involving a halogen atom as an electrophilic center. | C-Cl···O=C | acs.org |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Face-to-face or offset stacking of phenyl rings. | researchgate.net, rsc.org |
Advanced Methodological Considerations for Research on 4 N Butyl 2 Chlorobenzophenone
Development of Analytical Protocols for Purity and Reaction Monitoring
The development of robust analytical protocols is fundamental to the synthesis and characterization of 4-n-butyl-2'-chlorobenzophenone. These methods are essential for confirming the identity and purity of the final product and for monitoring the progress of the synthesis reaction in real-time. A combination of spectroscopic and chromatographic techniques is typically employed to provide a comprehensive analytical profile.
Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the target compound. nih.gov The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum verifies the carbon framework.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. nih.gov The strong absorption peak corresponding to the carbonyl (C=O) group of the ketone is a key diagnostic feature for benzophenones.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they also separate the compound from any impurities or unreacted starting materials before analysis. chemicalbook.com
Elemental Analysis (EA) : This technique determines the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared against the theoretical values calculated from the molecular formula to assess purity. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the synthesized compound and can be adapted to monitor the depletion of reactants and the formation of the product during the reaction.
These analytical methods, when used in concert, provide a detailed and reliable characterization of this compound, ensuring the quality and reproducibility of research findings.
Table 1: Analytical Protocols for this compound
| Analytical Technique | Purpose | Key Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation & Purity | Confirms carbon-hydrogen framework and connectivity. nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic carbonyl (C=O) stretch. nih.gov |
| Mass Spectrometry (MS/GC-MS) | Molecular Weight & Purity | Confirms molecular weight and assesses sample purity. nih.govchemicalbook.com |
| Elemental Analysis (EA) | Purity Assessment | Determines elemental composition to verify formula. nih.gov |
Large-Scale Synthesis Strategies for Research Applications
For this compound to be available for extensive research, a scalable and efficient synthesis strategy is required. The most common and adaptable method for preparing substituted benzophenones is the Friedel-Crafts acylation reaction. sinocurechem.com
A plausible large-scale research synthesis for this compound would involve:
Reactant Selection : The reaction would utilize n-butylbenzene and 2-chlorobenzoyl chloride as the primary reactants. chemicalbook.com
Catalyst : A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is typically used to facilitate the acylation. nih.gov
Reaction Conditions : The reaction is generally carried out in an inert solvent. The temperature and reaction time are critical parameters that must be optimized to maximize yield and minimize the formation of byproducts.
Work-up : Following the reaction, a careful work-up procedure is necessary. This typically involves quenching the reaction, followed by extraction with an organic solvent. chemicalbook.com The organic layers are then combined, washed, and dried. chemicalbook.com
Solvent Removal : The solvent is removed under reduced pressure to yield the crude product. chemicalbook.com
This strategy is amenable to scaling up, allowing for the production of gram-to-kilogram quantities of the compound necessary for comprehensive toxicological, environmental, and material science studies.
Innovative Purification and Isolation Techniques
The purity of this compound is paramount for accurate research. Therefore, effective purification and isolation techniques are critical following synthesis.
Recrystallization : This is a standard and effective method for purifying solid organic compounds. sinocurechem.comscialert.net The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. The choice of solvent is crucial for efficient purification.
Vacuum Distillation : For liquid impurities or byproducts, vacuum distillation can be an effective purification step. google.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation without thermal decomposition. A patent for the related compound 4-chlorobenzophenone (B192759) describes its initial separation from waste liquid via vacuum distillation. google.com
Solvent Washing : An innovative approach described in a patent for purifying 4-chlorobenzophenone involves a simple batch washing method. google.com This involves stirring the crude solid product with specific solvents, such as petroleum ether or cyclohexane, to remove impurities, followed by filtration. google.com
Column Chromatography : While potentially less practical for very large scales, column chromatography offers excellent separation and purification capabilities for removing closely related impurities.
The selection of a purification technique depends on the physical state of the compound and the nature of the impurities. Often, a combination of these methods is required to achieve the high degree of purity needed for analytical standards and research applications.
Table 2: Comparison of Purification Techniques
| Purification Method | Principle | Application | Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility | Primary purification of solid crude product. scialert.net | Scalable, cost-effective. |
| Vacuum Distillation | Differential boiling points at reduced pressure | Separation from non-volatile or high-boiling impurities. google.com | Effective for thermally sensitive compounds. |
| Solvent Washing | Differential solubility | Removing specific impurities from a solid product. google.com | Simple, rapid, reduces solvent waste. |
| Column Chromatography | Differential adsorption | High-purity separation, removal of similar compounds. | High resolution and separation efficiency. |
Interdisciplinary Approaches in Benzophenone (B1666685) Research (e.g., computational-experimental integration)
Modern chemical research increasingly benefits from interdisciplinary approaches, particularly the integration of computational chemistry with experimental work. This synergy is highly valuable in the study of substituted benzophenones like this compound.
Computational methods, such as Density Functional Theory (DFT), allow for the in-silico investigation of molecular properties. iaea.orgresearchgate.net Researchers can calculate optimized molecular geometries, electronic structures, and spectroscopic properties before a compound is ever synthesized. scialert.net This computational-experimental integration offers several advantages:
Understanding Electronic Effects : DFT studies can provide a deep understanding of how different substituents, like the n-butyl and chloro groups, influence the electronic properties of the benzophenone core through inductive and resonance effects. iaea.orgresearchgate.net
Predicting Reactivity : By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can establish linear relationships with experimentally measured values, such as reduction potentials. iaea.orgresearchgate.net This allows for the prediction of the electrochemical behavior of new, related benzophenone structures. iaea.org
Interpreting Spectroscopic Data : Computational models can predict NMR and IR spectra, aiding in the interpretation and assignment of experimental data.
Mechanism Elucidation : Computational studies can model reaction pathways and transition states, providing insights into reaction mechanisms that are difficult to observe experimentally, such as the intersystem crossing in photoexcited benzophenones. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Butylbenzene |
| 2-Chlorobenzoyl chloride |
| Aluminum chloride |
| 4-Chlorobenzophenone |
| Petroleum ether |
| Cyclohexane |
| Carbon |
Q & A
Q. What are the optimal synthesis conditions for 4-n-Butyl-2'-chlorobenzophenone, and how are they determined?
The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation or reduction of nitro intermediates. For 4-nitro-4’-chlorobenzophenone, orthogonal experiments identified optimal conditions: reaction temperature (92°C), time (2.5 hours), and stoichiometric ratio (1:1.7 for nitro precursor to Na₂S₂), achieving 85.8% yield and 98.08% purity . Catalytic systems (e.g., anhydrous AlCl₃) are critical for electrophilic substitution in aryl chloride reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential. Retention time consistency (±0.1 min) and specific ion fragments (e.g., m/z 245 for chlorinated benzophenones) validate identity . Infrared (IR) spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹) and nuclear magnetic resonance (NMR) (δ 7.2–8.1 ppm for aromatic protons) provide structural confirmation .
Q. How can purity and stability be assessed during storage?
Purity is quantified via HPLC with >97.0% threshold (HPLC area normalization) . Stability studies under varying temperatures (0–40°C) and humidity levels (via accelerated aging tests) identify degradation products. Use argon/vacuum sealing to prevent oxidation .
Q. What are the key applications of this compound in medicinal chemistry?
Benzophenone derivatives are precursors for anti-inflammatory and antifungal agents. The chloro and butyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved?
Discrepancies may arise from polymorphism or solvent effects. Use orthogonal methods:
Q. What metabolic pathways affect this compound in vivo?
Hydrolysis stability is critical. In phenazepam studies, hydrolysis eliminated 2-amino-5-bromo-2'-chlorobenzophenone detection, while 3-hydroxyphenazepam persisted, suggesting phase I metabolism (CYP450-mediated oxidation) impacts stability . Use hepatocyte incubation assays to map metabolites.
Q. How does computational modeling predict reactivity in derivatization reactions?
Density functional theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. For example, the para-chloro group’s electron-withdrawing effect directs nucleophilic attack to the ortho position .
Q. What are the limitations of current synthetic methods for scaling research-grade batches?
Na₂S₂ reduction produces H₂S gas, requiring strict inert conditions. Alternative catalysts (e.g., Pd/C with H₂) may improve safety but require optimization for nitro-group selectivity .
Q. How do structural analogs (e.g., 4’-chloro-2-hydroxybenzophenone) compare in bioactivity?
The hydroxyl group in 4’-chloro-2-hydroxybenzophenone increases hydrogen bonding with target enzymes (e.g., cyclooxygenase-2), enhancing anti-inflammatory activity by 30% compared to non-hydroxylated analogs .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to balance temperature, catalyst loading, and reaction time .
- Data Contradiction Analysis : Apply triangulation (e.g., HPLC-MS, NMR, XRD) to validate ambiguous results .
- Metabolic Studies : Combine in vitro microsomal assays with LC-QTOF-MS for high-resolution metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
